molecular formula C9H9FO3 B2459962 2-(2-Fluoro-3-methylphenoxy)acetic acid CAS No. 714251-65-7

2-(2-Fluoro-3-methylphenoxy)acetic acid

Cat. No.: B2459962
CAS No.: 714251-65-7
M. Wt: 184.166
InChI Key: NFWXGRDGHVCRAM-UHFFFAOYSA-N
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Description

Contextualizing 2-(2-Fluoro-3-methylphenoxy)acetic Acid within Aryloxyacetic Acid Derivatives

This compound belongs to the broader family of aryloxyacetic acid derivatives. This class of compounds is not limited to herbicidal activity; its members have been investigated for a wide array of pharmacological effects. For instance, certain derivatives have been designed as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

The specific structure of this compound, with a fluoro and a methyl group at the 2 and 3 positions of the phenyl ring, respectively, places it within a chemical space that is of interest for exploring structure-activity relationships. The presence and positioning of these substituents can significantly influence the molecule's interaction with biological targets. While detailed research findings on the specific biological activities of this compound are not widely available in public literature, its structure is indicative of potential applications in areas where other substituted phenoxyacetic acids have shown promise.

Below is a data table outlining the basic chemical properties of this compound.

PropertyValue
CAS Number714251-65-7
Molecular FormulaC₉H₉FO₃
Molecular Weight184.16 g/mol

Academic and Industrial Research Relevance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely employed strategy in both academic and industrial research to enhance the properties of the parent compound. Fluorinated organic compounds are prevalent in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. It is estimated that a significant percentage of new drugs and crop protection products contain at least one fluorine atom.

The unique properties of fluorine, such as its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond, are key to its utility. These characteristics can profoundly impact a molecule's metabolic stability, binding affinity to target proteins, lipophilicity, and pKa.

The deliberate incorporation of fluorine into a molecule's design is a strategic approach to optimize its performance and functionality. In medicinal chemistry, for example, replacing a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can improve a drug's oral bioavailability. mdpi.com

Furthermore, the introduction of fluorine can lead to more favorable interactions with biological targets. The C-F bond can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its receptor. In the context of this compound, the presence of the fluorine atom on the phenyl ring is a deliberate design element that could potentially confer advantageous properties, such as increased herbicidal potency or specific pharmacological activity, when compared to its non-fluorinated counterparts. researchgate.net

Properties

IUPAC Name

2-(2-fluoro-3-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWXGRDGHVCRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis Methodologies for 2 2 Fluoro 3 Methylphenoxy Acetic Acid and Analogues

Conventional Synthetic Routes and Optimization Studies

The Williamson ether synthesis is a cornerstone in the formation of ethers and represents a conventional and widely employed method for the synthesis of phenoxyacetic acids. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 2-(2-Fluoro-3-methylphenoxy)acetic acid, this typically involves the reaction of 2-fluoro-3-methylphenol (B1315178) with a haloacetic acid, such as chloroacetic acid, in the presence of a base. ontosight.aipbworks.com

The general mechanism proceeds via an SN2 pathway, where the phenoxide ion, generated by the deprotonation of the phenol (B47542) by a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid, displacing the halide. wikipedia.orgmasterorganicchemistry.com

Optimization of this synthesis often involves screening various bases, solvents, and reaction temperatures to maximize the yield and minimize side reactions. Common bases used include sodium hydroxide, potassium hydroxide, and sodium carbonate. pbworks.comjocpr.comgordon.edu The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents generally favoring SN2 reactions.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

Phenol Reagent Base Solvent Temperature (°C) Yield (%)
p-cresol Chloroacetic acid NaOH Water 90-100 Not specified
Phenol Chloroacetic acid NaOH Not specified Not specified 70-80
Methylphenol Potassium chloroacetate KOH Water Reflux 98

Data compiled from illustrative examples of phenoxyacetic acid synthesis. ontosight.aigordon.edugoogle.com

Biocatalytic Approaches to Fluorinated Carboxylic Acids

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. numberanalytics.com The enzymatic synthesis of fluorinated compounds is a growing field of interest, with enzymes like fluorinases demonstrating the ability to form carbon-fluorine bonds under mild conditions. nih.gov

Fluorinases are unique enzymes capable of catalyzing the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride (B91410) ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). numberanalytics.comnih.gov While the direct synthesis of this compound using a fluorinase has not been explicitly reported, the principle of employing fluorinases for the selective fluorination of organic molecules is a significant advancement. numberanalytics.comscispace.com These enzymes offer high regioselectivity and stereoselectivity, operating under mild reaction conditions. numberanalytics.com The integration of fluorinases with other biocatalysts in enzymatic cascades could potentially be engineered to produce complex fluorinated molecules. nih.gov

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering the advantage of cofactor regeneration and multi-step synthesis within a single system. For instance, cytochrome P450 enzymes, found in various microorganisms, can catalyze a range of reactions, including hydroxylations and other oxidative transformations on fluorinated substrates. nih.gov While not a direct route to this compound, whole-cell systems have been used in the biotransformation of other fluorinated aromatic compounds. For example, some bacteria can degrade fluoroaromatics under anaerobic conditions through a process involving CoA ester formation and subsequent C-F bond cleavage. nih.gov This demonstrates the potential of microorganisms to metabolize and transform fluorinated molecules, which could be harnessed for synthetic purposes.

Metal-Catalyzed Coupling Reactions in Phenoxyacetic Acid Synthesis

Metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-oxygen bonds in the synthesis of diaryl ethers and related phenoxyacetic acids. rsc.org These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods like the Ullmann condensation. wikipedia.orgwikipedia.org

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol, often requiring high temperatures. wikipedia.orgorganic-chemistry.orggatech.edu Modern variations have been developed that utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.org

Table 2: Overview of Metal-Catalyzed C-O Bond Forming Reactions

Reaction Metal Catalyst Typical Substrates Key Features
Ullmann Condensation Copper Aryl halides, Phenols Often requires high temperatures; modern methods use ligands for milder conditions. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Ether Synthesis Palladium Aryl halides/triflates, Alcohols Employs phosphine ligands; generally proceeds under milder conditions. rsc.orgwikipedia.org

Solid-Phase Synthesis Strategies Utilizing Phenoxy-Derived Linkers

Solid-phase synthesis is a technique where molecules are built on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration. This methodology is extensively used in peptide synthesis and has been adapted for the synthesis of other organic molecules. nih.gov

In the context of phenoxyacetic acid derivatives, a solid-phase approach could involve the use of a resin functionalized with a phenoxy-derived linker. springernature.com The synthesis would commence by attaching a precursor molecule to the solid support via the linker. Subsequent chemical transformations would be carried out on the resin-bound substrate. The final product, in this case, a derivative of this compound, would be cleaved from the resin in the final step. The choice of linker is crucial as it must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product. iris-biotech.desigmaaldrich.com While specific protocols for this compound are not detailed in the literature, the principles of solid-phase synthesis with appropriate linkers are applicable.

Precursor Synthesis via Selective Fluorination of Aromatic Substrates

The synthesis of this compound is dependent on the availability of its key precursor, 2-fluoro-3-methylphenol. The selective introduction of a fluorine atom onto an aromatic ring is a significant challenge in organic synthesis. rsc.org Electrophilic fluorination is a common strategy to achieve this transformation. wikipedia.org

Reagents such as Selectfluor (F-TEDA-BF4) are widely used for the electrophilic fluorination of electron-rich aromatic compounds like phenols. wikipedia.orgdigitellinc.com The reaction mechanism is thought to proceed through a single-electron transfer (SET) pathway. rsc.orgrsc.orgresearchgate.net The regioselectivity of the fluorination is influenced by the directing effects of the substituents on the aromatic ring. rsc.org For 3-methylphenol, the hydroxyl group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Careful optimization of reaction conditions is necessary to achieve the desired 2-fluoro-3-methylphenol isomer.

Another approach for the synthesis of aryl fluorides from phenols is deoxyfluorination. nih.gov This can be achieved using reagents that facilitate an ipso-substitution of the hydroxyl group with a fluorine atom. organic-chemistry.org For instance, a method has been developed for the deoxyfluorination of phenols using sulfuryl fluoride (SO2F2) and a fluoride source, proceeding through an aryl fluorosulfate (B1228806) intermediate. acs.org

Mechanistic Investigations of Chemical Reactions and Transformations of 2 2 Fluoro 3 Methylphenoxy Acetic Acid

Reaction Pathway Elucidation through Kinetic and Spectroscopic Analyses

Direct kinetic and spectroscopic studies detailing the reaction pathways of 2-(2-fluoro-3-methylphenoxy)acetic acid are not extensively available in the current body of scientific literature. However, the methodologies for elucidating such pathways can be understood from studies on analogous compounds.

Kinetic analysis would be essential to determine the rate of reaction, reaction order, and the influence of various parameters such as temperature, concentration, and catalysts on the transformation of this compound. For instance, in the study of the esterification of 1-methoxy-2-propanol (B31579) and acetic acid, kinetic data was obtained by monitoring the reaction progress under different conditions, which helped in developing a kinetic model. mdpi.com Similar approaches could be applied to understand the reactions of this compound.

Spectroscopic techniques are vital for identifying reactants, intermediates, and products, thereby mapping the reaction pathway. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to follow the structural changes in the molecule during a reaction. For example, the degradation of thin organometal halide perovskite films was studied using IR spectroscopy to monitor changes in the chemical components. mdpi.com In the context of this compound, one could monitor the disappearance of its characteristic spectral signals and the appearance of new signals corresponding to the products.

Table 1: Spectroscopic and Kinetic Data for Analogous Compounds

This table is illustrative of the types of data that would be collected for this compound.

Compound NameAnalytical TechniqueKey Findings
2-(4-fluorophenoxy)acetic acidX-ray Diffraction, DFTCrystal structure and intermolecular interactions determined. eurjchem.com
Acetic AcidSimulation Chamber ExperimentsRate constants for reaction with hydroxyl radicals determined. researchgate.net
1-methoxy-2-propanol and acetic acidBatch Reactor Kinetic StudyReaction kinetics and thermodynamic properties of esterification evaluated. mdpi.com

Theoretical and Computational Mechanistic Studies (e.g., DFT-based Reaction Profiling)

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms at a molecular level.

DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For a related compound, 2-(4-fluorophenoxy)acetic acid, DFT studies were used to understand its kinetic stability and reactivity by analyzing its Frontier Molecular Orbitals (FMOs). eurjchem.com Similar computational approaches could be applied to this compound to predict its reactivity in various chemical transformations. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's stability. researchgate.net

In a general sense, DFT studies on reaction mechanisms, such as the cyclization of 2-hydroxy chalcone, have successfully elucidated multi-step reaction pathways, identifying intermediates and the rate-determining step by calculating the energy profile. bcrec.id This methodology would be directly applicable to studying the reactions of this compound.

While specific studies on the reaction force and electronic flux of this compound are not available, these concepts are crucial for a deeper understanding of reaction mechanisms. The reaction force analysis helps in identifying the energetic contributions to the activation barrier, distinguishing between the energy required for structural rearrangements and that for electronic changes.

The reaction electronic flux, on the other hand, characterizes the electronic activity during a reaction. Studies on the dehalogenation of fluoroacetate (B1212596) have utilized these concepts to understand the electronic events that drive the reaction, such as bond formation and cleavage. researchgate.net Such analyses could reveal intricate details about the electronic rearrangements during transformations of this compound.

Derivatization Pathways for Functionalization and Novel Compound Synthesis

The functionalization of this compound can lead to the synthesis of novel compounds with potentially interesting biological or material properties. While specific derivatization pathways for this exact molecule are not widely reported, studies on similar phenoxyacetic acids provide valuable examples.

For instance, 2-(2-formylphenoxy)acetic acid has been used as a precursor to synthesize a series of new azomethine derivatives by reacting it with various aromatic amines. nih.gov These reactions demonstrate a common derivatization strategy involving the functional groups on the phenoxy ring. Similarly, other derivatives of 2-(2-formylphenoxy)acetic acid have been synthesized to create novel hydrazones with potential biological activities. mdpi.com

Another approach to derivatization can be seen in the synthesis of [2-(2-aminoethoxy)ethoxy] acetic acid derivatives, which involves a multi-step reaction sequence to introduce different functional groups. google.com These examples suggest that the carboxylic acid group and the aromatic ring of this compound are key sites for derivatization to generate a library of new compounds. The photochemical transformations of 2-(2-formylphenoxy)acetic acid derivatives into hydroxychromanones and benzofuranones also highlight innovative synthetic pathways. rsc.org

Transformations of the Fluoroacetate Moiety (e.g., Dehalogenation Mechanisms)

The fluoroacetate moiety of this compound is of particular interest due to the strength of the carbon-fluorine bond. The cleavage of this bond, or dehalogenation, is a significant chemical transformation.

Enzymatic dehalogenation of fluoroacetate is a well-studied process. Fluoroacetate dehalogenases catalyze the hydrolytic cleavage of the C-F bond. researchgate.net The accepted mechanism involves a two-step process initiated by a nucleophilic attack (SN2 reaction) by an aspartate residue in the enzyme's active site, leading to the expulsion of the fluoride (B91410) ion and the formation of a glycolyl-enzyme intermediate. This intermediate is then hydrolyzed. researchgate.net

Computational studies on fluoroacetate dehalogenase have further elucidated the mechanism, suggesting a four-step enzymatic transformation: C-F bond activation, nucleophilic attack, C-O bond cleavage, and proton transfer. researchgate.net While these studies focus on enzymatic systems, they provide fundamental insights into the potential mechanisms of fluoroacetate dehalogenation that could be relevant in other chemical contexts. The stability of the C-F bond makes its cleavage challenging, and understanding these mechanisms is key to developing methods for the transformation of the fluoroacetate part of molecules like this compound.

Comprehensive Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for 2-(2-Fluoro-3-methylphenoxy)acetic acid has not been reported in the surveyed literature, its solid-state architecture can be reliably inferred from the extensive studies conducted on analogous phenoxyacetic acids.

The crystal packing of phenoxyacetic acid derivatives is consistently dominated by strong hydrogen bonding interactions involving the carboxylic acid functional group. It is virtually certain that this compound molecules would form centrosymmetric dimers in the solid state. This common structural motif is facilitated by a pair of O—H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring pattern. researchgate.net This robust dimeric synthon is a primary organizing force in the crystal lattice of this entire class of compounds.

The presence of the fluorine atom introduces the possibility of C—H⋯F or F⋯F contacts. nih.gov While fluorine is a weak hydrogen-bond acceptor, these interactions can still play a role in directing the supramolecular assembly. nih.govdoaj.org Van der Waals forces and potential, albeit weak, π-π stacking interactions between the aromatic rings of adjacent dimers would further stabilize the three-dimensional crystal structure. The specific arrangement and stacking would be influenced by the steric hindrance of the methyl group and the electronic effects of the fluorine substituent.

The molecular conformation of phenoxyacetic acids is primarily defined by the torsion angles of the flexible oxyacetic acid side chain relative to the plane of the phenyl ring. Two principal conformations are typically observed in the solid state for this family of compounds: synclinal and antiperiplanar. researchgate.netacs.org

The conformation is described by the torsion angle τ [C(Ar)—O(ether)—C(methylene)—C(carbonyl)].

An antiperiplanar conformation corresponds to a torsion angle of approximately ±180°, where the carboxylic acid group is extended away from the aromatic ring.

A synclinal (or gauche) conformation corresponds to a torsion angle of roughly ±90°, resulting in a more folded structure. researchgate.net

Studies on a wide range of substituted phenoxyacetic acids have shown that both conformations are energetically accessible, and the preference for one over the other can be influenced by the substitution pattern on the aromatic ring and the specific intermolecular interactions present in the crystal lattice. researchgate.net The phenomenon where a single compound crystallizes in different forms with different molecular conformations is known as conformational polymorphism. researchgate.net For this compound, the interplay between the steric bulk of the ortho-fluoro and meta-methyl groups and the demands of the crystal packing environment would dictate the preferred conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. The following sections detail the predicted NMR characteristics for this compound based on typical chemical shift values and the known effects of its constituent functional groups. pdx.eduoregonstate.eduwisc.edulibretexts.org

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The anticipated chemical shifts are outlined in the table below.

The aromatic region (protons H-4, H-5, and H-6) would present a complex splitting pattern due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The carboxylic acid proton typically appears as a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet (br s)Shift is concentration and solvent dependent.
Aromatic (Ar-H)6.8 - 7.3Multiplet (m)Complex pattern due to H-H and H-F coupling.
Methylene (-OCH₂-)4.6 - 4.8Singlet (s) or Doublet (d)May show small coupling to fluorine (⁴JHF).
Methyl (-CH₃)2.1 - 2.3Singlet (s)Expected singlet, potentially broadened by long-range coupling.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)170 - 175Carbonyl carbon, deshielded by two oxygen atoms.
Aromatic (C-1, C-O)155 - 158Deshielded by ether oxygen; may show ²JCF coupling.
Aromatic (C-2, C-F)150 - 154Large one-bond coupling to fluorine (¹JCF).
Aromatic (C-3, C-CH₃)125 - 130May show ³JCF coupling.
Aromatic (C-4, C-5, C-6)115 - 128Aromatic CH carbons.
Methylene (-OCH₂-)65 - 68Deshielded by ether oxygen; may show ³JCF coupling.
Methyl (-CH₃)15 - 20Typical range for an aromatic methyl group.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. thermofisher.com For this compound, a single resonance is expected. The chemical shift for fluorine on an aromatic ring is typically found in the range of -110 to -170 ppm relative to CFCl₃. nih.govalfa-chemistry.comucsb.edu The exact position depends on the nature and position of the other substituents. The signal will likely appear as a multiplet due to coupling with nearby aromatic protons (H-6) and potentially through-space coupling to the methylene or methyl protons if the molecular conformation brings them into close proximity. anu.edu.au

Table 3. Predicted ¹⁹F NMR Characteristics for this compound
ParameterPredicted ValueNotes
Chemical Shift (δ, ppm)-130 to -150Relative to CFCl₃. The ortho-ether linkage and meta-methyl group influence the exact shift.
MultiplicityMultiplet (m)Coupling to aromatic protons (³JHF, ⁴JHF) is expected.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed experimental FT-IR and Raman spectral data, including peak assignments and vibrational mode analysis for this compound, are not available in the reviewed literature. The characteristic vibrational frequencies for C-F stretching, along with shifts in aromatic and carboxylic acid group vibrations due to the fluorine substituent, would be critical for a complete analysis but remain uncharacterized in public databases.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific HRMS data, which would provide the exact mass of the molecular ion and its fragments for elemental composition confirmation, could not be located for this compound. Similarly, no established LC-MS methods detailing retention times, ionization behavior, and fragmentation patterns (MS/MS spectra) for this particular compound are documented in the available scientific resources.

Theoretical Studies and Computational Chemistry Applied to 2 2 Fluoro 3 Methylphenoxy Acetic Acid

Quantum Chemical Methods (QCM) and Density Functional Theory (DFT) Calculations

Quantum Chemical Methods (QCM) are foundational to computational chemistry, using the principles of quantum mechanics to model molecular properties. Among the most widely used QCM approaches is Density Functional Theory (DFT), which has become a primary tool for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations for 2-(2-Fluoro-3-methylphenoxy)acetic acid would involve modeling the molecule's electron density to derive its energy, structure, and various chemical properties.

A key application of DFT is the determination of a molecule's electronic structure. This involves calculating the shapes and energies of the molecular orbitals (MOs), which describe the probability of finding an electron in a particular region of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. For this compound, calculating this gap would provide insight into its kinetic stability and electronic transitions.

Table 1: Illustrative DFT-Calculated Electronic Properties (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.

Parameter Hypothetical Value (eV) Significance for this compound
HOMO Energy -6.5 Indicates the energy required to remove an electron (ionization potential).
LUMO Energy -1.2 Represents the molecule's electron affinity.
HOMO-LUMO Gap 5.3 A larger gap suggests higher kinetic stability and lower chemical reactivity.

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

Red regions typically denote areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be centered around the oxygen atoms of the carboxylic acid group and the fluorine atom.

Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid would be a primary site of positive potential.

Analysis of the ESP surface is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor.

The acidity of this compound is determined by the stability of its conjugate base after donating the proton from its carboxylic acid group. Computational methods, particularly DFT, can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model.

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks (Focus on Descriptors and Models)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a compound like this compound, a QSAR study would involve:

Descriptor Calculation : A wide range of numerical descriptors would be calculated to represent the molecule's physicochemical properties. These can include:

Constitutional descriptors : Molecular weight, atom counts.

Topological descriptors : Indices describing molecular branching and shape.

Quantum-chemical descriptors : HOMO/LUMO energies, dipole moment, partial charges derived from DFT calculations.

Model Development : Using a dataset of similar phenoxyacetic acids with known biological activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to create a model that predicts activity based on the calculated descriptors.

The resulting QSAR model can then be used to predict the activity of new or untested compounds, including this compound, and to identify the key structural features that influence biological efficacy.

Molecular Docking Methodologies in Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology.

The process involves:

Preparation of Structures : High-resolution 3D structures of both the ligand (this compound) and the target receptor are prepared.

Sampling and Scoring : A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

The results of a molecular docking study would provide a detailed 3D model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the binding. This information is critical for understanding the compound's mechanism of action at a molecular level.

Coordination Chemistry and Applications in Ligand Design

Coordination Modes of Aryloxyacetic Acid Ligands with Metal Centers

Aryloxyacetic acid ligands, including phenoxyacetic acid and its substituted analogues, exhibit remarkable versatility in their coordination behavior with metal centers. The primary coordination sites are the oxygen atoms of the carboxylate group, which can bind to metals in several distinct modes. Additionally, the ether oxygen atom of the phenoxyacetate (B1228835) side chain can participate in coordination, further increasing the structural diversity of the resulting metal complexes.

Common coordination modes observed for the carboxylate group include:

Monodentate: One carboxylate oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The two carboxylate oxygen atoms bridge two different metal centers. This can occur in both a syn-syn or syn-anti conformation.

Combined Chelating and Bridging: The carboxylate group can simultaneously chelate to one metal center and use one of its oxygen atoms to bridge to an adjacent metal center.

The ether oxygen atom can also act as a donor, leading to bidentate chelate O(carboxy),O(phenoxy) interactions . nih.gov This mode involves one carboxylate oxygen and the ether oxygen binding to the same metal ion. The interplay of these various coordination modes allows aryloxyacetic acids to act as building blocks for discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional framework structures. nih.gov For instance, in silver(I) and mercury(I) complexes with (2,3,4,5,6-pentafluorophenoxy)acetic acid, the ligands form bis-carboxylato (O,O′) dimers that link the metal centers. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the steric and electronic effects of substituents on the aromatic ring of the ligand, the reaction conditions (pH, solvent, temperature), and the presence of co-ligands. nih.gov

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with aryloxyacetic acid ligands is typically achieved through the reaction of the protonated ligand with a suitable metal salt in a solvent. The reaction often requires the presence of a base to deprotonate the carboxylic acid, facilitating coordination. The resulting products can be crystalline materials, which are then characterized using a variety of analytical techniques.

| Magnetic Susceptibility Measurements | Used for complexes containing paramagnetic metal ions (e.g., transition metals) to determine the magnetic moment, which provides information about the oxidation state and spin state of the metal center. researchgate.net |

While specific studies on the synthesis of metal complexes with 2-(2-fluoro-3-methylphenoxy)acetic acid are not extensively documented, the general methodologies established for other phenoxyacetic acid analogues are directly applicable. researchgate.net

Studies on caesium complexes with various ring-substituted phenoxyacetic acids provide significant insight into how large, electropositive alkali metals coordinate with these ligands, often resulting in the formation of coordination polymers. nih.gov The large ionic radius of caesium (Cs⁺) allows for high coordination numbers and flexible coordination geometries, promoting the formation of extended two-dimensional (2D) layered structures. nih.govqut.edu.au

In a series of caesium complexes with (4-fluorophenoxy)acetic acid, (3-chloro-2-methylphenoxy)acetic acid, and (2,4-dichlorophenoxy)acetic acid, 2D coordination polymers were formed. nih.gov The coordination environments around the caesium ions were found to be irregular and high-coordinate, linked by various bridging modes of the ligands.

Structural Details of Caesium-Phenoxyacetate Complexes nih.gov

Complex with Ligand Caesium Coordination Environment Key Ligand Interactions Resulting Structure
(4-fluorophenoxy)acetic acid Two distinct Cs⁺ centers: CsO₇ and CsO₈ Bridging carboxylate O-atoms; Bidentate chelate O(carboxy),O(phenoxy) interactions; Bidentate carboxylate O,O'-chelate interactions. 2D polymeric layers
(3-chloro-2-methylphenoxy)acetic acid One Cs⁺ center: CsO₇ (from one aqua ligand and six carboxylate oxygens) Aqua ligand present; Bridging carboxylate groups. 2D polymeric layers

| (2,4-dichlorophenoxy)acetic acid | One Cs⁺ center: CsO₆Cl₂ | Bidentate chelate mode involving carboxylate oxygens and ring-substituted chlorine atoms; Bridging carboxylate groups. | 2D polymeric layers |

These examples demonstrate that even subtle changes to the substituents on the phenoxy ring can influence the precise coordination at the metal center and the resulting supramolecular architecture. The tendency of these systems to form 2D polymers highlights the utility of aryloxyacetic acids in constructing extended networks. nih.gov

Development of Polydentate and Multi-Coordinate Ligands Based on Phenoxyacetate Scaffolds

The phenoxyacetate framework serves as an excellent scaffold for the design of more complex polydentate ligands. A polydentate ligand is one that can bind to a central metal atom through two or more donor atoms simultaneously, forming chelate rings that enhance the stability of the resulting complex. nih.govnih.gov

The basic phenoxyacetate structure offers two initial donor sites: the carboxylate group and the ether oxygen. This scaffold can be elaborated upon by introducing additional donor groups onto the aromatic ring. For example, hydroxyl, amino, or additional carboxylate groups can be chemically attached to the phenyl ring of the phenoxyacetate molecule. This modification transforms the initially simple bidentate ligand into a tri-, tetra-, or even higher-denticity ligand.

Strategies for Developing Polydentate Phenoxyacetate Ligands:

Ring Functionalization: Introducing donor groups (e.g., -OH, -NH₂, -SH, -COOH) onto the aromatic ring to create additional coordination sites.

Side-Chain Elaboration: Modifying the acetic acid side chain to incorporate more donor atoms.

Dimerization: Linking two phenoxyacetate units together with a spacer group to create a bridging ligand capable of coordinating to multiple metal centers simultaneously.

By strategically placing these functional groups, chemists can design ligands that selectively bind to specific metal ions, control the geometry of the resulting complex, and build sophisticated, functional coordination polymers or metal-organic frameworks (MOFs). bohrium.com The inherent structural motifs of the phenoxyacetate group, combined with the potential for straightforward synthetic modification, make it a valuable platform for the development of novel multi-coordinate ligands for applications in catalysis, materials science, and molecular recognition.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Heterocyclic Compound Synthesis (e.g., Triazolo[4,3-b]pyridazine Derivatives)

The phenoxyacetic acid structure is a key component in the synthesis of various heterocyclic systems, which are integral to medicinal chemistry. One notable application is in the creation of fused heterocyclic compounds like triazolo[4,3-b]pyridazines. These derivatives are synthesized through multi-step reactions where the phenoxyacetic acid moiety is used to build the core structure.

The synthesis of 6-alkoxy- tandfonline.comnih.govnih.govtriazolo[4,3-b]pyridazine derivatives is a prime example of this application. nih.gov The general synthetic pathway often involves the reaction of a hydrazinopyridazine with a suitable derivative of 2-(2-fluoro-3-methylphenoxy)acetic acid to form the fused triazole ring. epa.gov The fluorine and methyl substitutions on the phenyl ring are crucial for modulating the electronic properties and steric interactions of the final molecule, which can influence its biological activity. Research into these compounds has shown their potential as anticonvulsant agents. nih.gov

The synthesis process typically involves the initial formation of an intermediate by reacting 3,6-dichloropyridazine (B152260) with a hydrazine, followed by cyclization with a derivative of the phenoxyacetic acid. The specific reaction conditions and reagents can be varied to produce a library of compounds with different substitutions.

Table 1: Examples of Triazolo[4,3-b]pyridazine Derivatives Synthesized from Phenoxyacetic Acid Precursors

CompoundStarting MaterialsKey Reaction TypeReference
6-alkoxy- tandfonline.comnih.govnih.govtriazolo[4,3-b]pyridazine derivatives3,6-Dichloropyridazine, Hydrazine, Phenoxyacetic acid derivativesCyclocondensation nih.gov
6-Chloro-3-[(4-fluorophenoxy)methyl] tandfonline.comnih.govnih.govtriazolo[4,3-b]pyridazine3-chloro-6-hydrazinopyridazine, (4-fluorophenoxy)acetic acidCyclization tandfonline.com
6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine3-chloro-6-hydrazinopyridazine, Acetic acidCyclization epa.gov

Scaffold for the Design of Structurally Complex Molecules

The this compound framework serves as a valuable scaffold in the design and synthesis of structurally complex molecules. A molecular scaffold is a core structure upon which other chemical moieties can be systematically added to create a diverse range of compounds. The inherent chemical functionalities of this compound—the carboxylic acid, the ether linkage, and the substituted aromatic ring—provide multiple points for chemical modification.

The presence of the fluorine atom is particularly significant in drug design. Fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nbinno.commdpi.com The methyl group provides a lipophilic character and can influence the conformation of the molecule. The phenoxyacetic acid portion can be used to link to other molecular fragments through amide bond formation or other coupling reactions. researchgate.net

This scaffold has been utilized in the development of novel compounds with potential therapeutic applications. For instance, phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors. mdpi.com The design strategy involves modifying the core scaffold to optimize interactions with the target enzyme's active site. The versatility of the this compound scaffold allows chemists to systematically explore the structure-activity relationships of new molecular entities. mdpi.com

Integration into Parallel and Combinatorial Chemistry Approaches

Parallel and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. The structure of this compound is well-suited for these approaches. The carboxylic acid functional group allows for straightforward derivatization with a diverse set of amines or alcohols to create extensive libraries of amides or esters.

In a typical combinatorial synthesis workflow, the this compound core can be anchored to a solid support, allowing for sequential reactions and easy purification of the final products. Alternatively, solution-phase parallel synthesis can be employed, where the core molecule is reacted with a variety of building blocks in separate reaction vessels.

For example, a library of N-substituted amides can be generated by reacting this compound with a collection of different primary and secondary amines using standard peptide coupling reagents. This approach enables the systematic exploration of how different substituents on the amide nitrogen affect the biological activity of the resulting compounds. The efficiency of these methods accelerates the discovery of new lead compounds in drug development programs.

Environmental Fate, Transport, and Degradation Mechanisms of Phenoxyacetic Acid Derivatives

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For phenoxyacetic acid derivatives, these processes are primarily driven by light (phototransformation) and chemical reactions like hydrolysis and oxidation in the environment.

Phototransformation Mechanisms in Aqueous Environments (Direct Photolysis, Sensitized Photochemistry)

Phenoxyacetic acid derivatives can undergo phototransformation in aqueous environments, a process influenced by sunlight. mdpi.com The presence of an aromatic ring in their structure allows for the absorption of ultraviolet (UV) radiation, which can initiate degradation. nih.gov This decomposition in sunlit, shallow waters is a significant environmental fate process. nih.gov

Direct Photolysis: This occurs when a molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation. nih.gov For phenoxyacetic acids, the aromatic structure is key to absorbing radiation, particularly at wavelengths below 290 nm. nih.gov This absorption can lead to reactions like homolysis, heterolysis, or photoionization, ultimately breaking down the compound. nih.gov The efficiency of direct photolysis is dependent on the specific form of the compound (e.g., neutral molecule vs. anion), as different forms can have different degradation mechanisms. nih.gov

Sensitized Photochemistry: In this indirect process, other substances in the water, known as sensitizers (e.g., dissolved organic matter), absorb light energy and transfer it to the phenoxyacetic acid molecule, initiating its degradation. Advanced Oxidation Processes (AOPs), which often combine UV radiation with other reagents, are being studied to enhance the removal of phenoxy acids from water. nih.gov These methods are often more effective than UV radiation alone. nih.gov

Phototransformation FactorDescriptionRelevance to Phenoxyacetic Acids
Light Absorption The aromatic ring absorbs UV radiation, initiating degradation. nih.govKey structural feature enabling photolysis.
Water Conditions Occurs most efficiently in shallow, highly insolated waters. nih.govWater clarity and depth are critical factors. mdpi.com
Chemical Form Neutral and anion forms of the acid may have different photodegradation mechanisms. nih.govSpeciation in water affects degradation pathway.
Sensitizers Dissolved organic matter can absorb and transfer light energy, promoting indirect photolysis.Enhances degradation in natural waters.
AOPs Methods combining UV with other reagents (e.g., oxidants) to generate highly reactive species. nih.govUsed in water treatment to accelerate degradation. nih.gov

Chemical Hydrolysis and Oxidation Pathways (e.g., Hydroxyl Radical Reactions)

Chemical Hydrolysis: Hydrolysis is a primary chemical reaction that initiates the degradation of phenoxyacetic acid esters in aquatic systems. nih.gov This process involves the cleavage of the ester bond by water, generating the corresponding acid form of the compound. nih.gov The rate of hydrolysis is influenced by the herbicide's structure, water pH, and temperature, with higher temperatures and alkaline conditions generally increasing the degradation rate. nih.gov

Oxidation Pathways: Phenoxyacetic acids are susceptible to oxidation by highly reactive species, most notably hydroxyl radicals (•OH). acs.orgresearchgate.net Hydroxyl radicals are powerful oxidizing agents that can attack and break down a wide range of organic molecules. hydrogenlink.com The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring, forming hydroxycyclohexadienyl radicals. acs.org This initial step can lead to a cascade of reactions, including hydroxylation, cleavage of the ether bond, and eventual opening of the aromatic ring. acs.orgresearchgate.net For instance, the reaction of •OH with unsubstituted phenoxyacetic acid primarily involves addition to the ring, while for chlorinated derivatives like 2,4-D, the presence of chlorine atoms alters the distribution of •OH addition sites. acs.org The ultimate products of these oxidation pathways can include phenols, organic acids like oxalic acid, and eventually carbon dioxide and water. researchgate.net

Degradation PathwayDescriptionKey Intermediates/ProductsInfluencing Factors
Hydrolysis Cleavage of an ester bond by reaction with water. nih.govParent phenoxyacetic acid, alcohol. nih.govpH, Temperature, Compound Structure. nih.gov
Hydroxyl Radical Oxidation Attack by •OH on the aromatic ring. acs.orgresearchgate.netHydroxycyclohexadienyl radicals, phenols, organic acids. acs.orgresearchgate.netPresence of oxidants and catalysts.

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process in determining the environmental fate of phenoxyacetic acid derivatives. nih.gov The efficiency of this process depends on the specific compound, the composition of the microbial community, and environmental conditions like oxygen levels, temperature, and pH. nih.gov

Aerobic Microbial Degradation Pathways

Under aerobic conditions, many soil and water microorganisms can utilize phenoxyacetic acids as a source of carbon and energy. nih.govoup.com A key enzyme in the degradation of many phenoxyacetic herbicides is dioxygenase. nih.gov For example, the tfdA gene, which codes for a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, is involved in the initial step of breaking down compounds like 2,4-D and phenoxyacetic acid (PAA). oup.comnih.gov This enzymatic action typically involves the cleavage of the ether linkage, often followed by hydroxylation and subsequent opening of the aromatic ring. oup.com

The presence and number of substituents, such as fluorine atoms, on the aromatic ring can significantly affect biodegradability. Increased fluorine substitution can require longer adaptation periods for microbial communities and may result in slower degradation rates. nih.gov However, bacteria from the Pseudomonas genus have shown the ability to degrade highly fluorinated compounds. mdpi.com Studies on various phenoxyacetic acids have identified numerous bacterial strains capable of their degradation. researchgate.netnih.gov

Research FindingOrganism(s)Compound(s) DegradedKey Pathway/Enzyme
Horizontal transfer of the tfdA gene enhanced degradation. nih.govRalstonia eutrophaPhenoxyacetic acid (PAA)Dioxygenase
Complete degradation of 2,4-D was achieved at concentrations up to 300 mg/L. researchgate.netEscherichia coli2,4-D, MCPAMetabolic degradation
Increased fluorine substitution required longer enrichment times for microbial cultures. nih.govMixed bacterial culture4-Fluoroaniline, 2,4-DifluoroanilineMeta-cleavage pathways
A constructed strain could simultaneously metabolize mixtures of 2,4-D and 2,4,5-T. nih.govPseudomonas cepacia derivative2,4-D, 2,4,5-TSimultaneous metabolism

Anaerobic Microbial Transformation and Reductive Dechlorination

In the absence of oxygen, the degradation of phenoxyacetic acid derivatives proceeds through different microbial pathways. researchgate.net Anaerobic transformation is often a slower process compared to aerobic degradation. nih.gov For halogenated derivatives, a critical step is reductive dehalogenation, where a halogen substituent (like chlorine) is removed from the aromatic ring and replaced with a hydrogen atom. researchgate.netufz.de This process is energetically favorable for microorganisms under anaerobic conditions. researchgate.net

Studies on 2,4-D in methanogenic (methane-producing) conditions have shown its biotransformation into intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP), 4-chlorophenol (B41353) (4-CP), and phenol (B47542). researchgate.netnih.gov This transformation requires the concerted effort of different metabolic groups of bacteria. epa.gov For instance, some bacteria may perform the initial dehalogenation or ether cleavage, while others metabolize the resulting intermediates. researchgate.netepa.gov

Fungal Bioconversion Mechanisms

Fungi play a significant role in the degradation of persistent organic compounds, including phenoxyacetic acid herbicides. nih.govresearchgate.net They employ a range of extracellular enzymes, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases, to carry out powerful oxidative reactions. acs.orgmdpi.com These enzymes can initiate degradation through mechanisms like ether cleavage, dehalogenation, hydroxylation, and ring cleavage. acs.org

For example, the fungus Aspergillus niger has been shown to convert phenoxyalkanoic acids into their corresponding phenolic derivatives, which are then further metabolized. researchgate.net Studies with various fungal strains have demonstrated their ability to degrade 2,4-D, often using it as a carbon source. nih.govacs.org The degradation process can result in the transient accumulation of intermediates like 2,4-dichlorophenol (2,4-DCP). nih.gov Fungal bioconversion is a promising strategy for bioremediation due to the versatility of fungal enzymatic systems. qascf.com

Fungal GenusCompound(s) DegradedKey Findings
Aspergillus2,4-D, 4-chlorophenoxyacetic acid, phenoxyacetic acidConverted phenoxy acids to respective phenolic derivatives. researchgate.net Detected 2,4-DCP as a metabolite. acs.org
Mortierella2,4-DShowed high efficiency in degrading 2,4-D in liquid culture. nih.gov
Chrysosporium2,4-DCPEfficiently degraded the primary metabolite of 2,4-D. nih.gov
Mucor2,4-DCPEfficiently degraded the primary metabolite of 2,4-D. nih.gov

Research on Environmental Transformation of 2-(2-Fluoro-3-methylphenoxy)acetic Acid Remains Limited

Despite the importance of understanding the environmental fate of phenoxyacetic acid derivatives, specific research identifying and characterizing the environmental transformation products of this compound is not publicly available.

Phenoxyacetic acids are a class of organic compounds, some of which are used as herbicides. Understanding how these compounds break down in the environment is crucial for assessing their potential long-term impact. This process, known as environmental transformation or degradation, can lead to the formation of new compounds, or "transformation products," which may have different properties and environmental effects than the parent compound.

While extensive research has been conducted on the environmental fate of widely used phenoxyacetic acid herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), similar studies for this compound have not been found in a comprehensive review of available scientific literature.

For related compounds like MCPA, research has shown that microbial degradation is a key pathway for its breakdown in soil. Studies have identified the initial transformation step as the cleavage of the ether bond, leading to the formation of corresponding phenols. For example, the degradation of MCPA is known to produce 4-chloro-2-methylphenol. Subsequent steps in the degradation pathway can involve further breakdown of the aromatic ring.

Furthermore, photodegradation, the breakdown of compounds by light, has also been investigated for some phenoxyacetic acids. These studies have identified various intermediate products, highlighting the complexity of their environmental transformation.

However, the presence of a fluorine atom in the chemical structure of this compound could potentially influence its environmental behavior and the nature of its transformation products. The carbon-fluorine bond is known for its strength and stability, which can make fluorinated compounds more resistant to degradation.

Without specific studies on this compound, any discussion of its environmental transformation products would be speculative and based on analogies to other, structurally similar but not identical, compounds. Authoritative and scientifically accurate identification and characterization of these products would require dedicated experimental research.

Advanced Analytical Method Development for Environmental and Material Matrices

Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as the premier analytical technique for the trace-level determination of "2-(2-Fluoro-3-methylphenoxy)acetic acid". This is due to its exceptional sensitivity, selectivity, and speed. The methodology is based on the separation of the target analyte from the sample matrix using a UHPLC system, followed by its detection and quantification by a tandem mass spectrometer.

For the analysis of phenoxyacetic acids, including "this compound," a reversed-phase UHPLC separation is typically employed. A C18 stationary phase is a common choice, offering excellent retention and separation of moderately polar compounds. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component, often water with a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form, and an organic component, such as methanol (B129727) or acetonitrile. The gradient starts with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases, allowing for the elution of the target compound.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for phenoxyacetic acids, and it is typically operated in negative ion mode, which is ideal for acidic compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure the highest selectivity and sensitivity. lcms.cz In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the sample matrix.

ParameterTypical Value
UHPLC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

Sample Preparation Techniques (e.g., Solid-Phase Extraction - SPE)

Effective sample preparation is a critical step to isolate "this compound" from the sample matrix, concentrate it, and remove potential interferences prior to UHPLC-MS/MS analysis. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. nih.govlu.se

SPE utilizes a solid sorbent material packed in a cartridge or a well plate to retain the analyte of interest from a liquid sample. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For phenoxyacetic acids, which are acidic and can be ionized, a variety of sorbents can be employed, including reversed-phase (e.g., C18), and mixed-mode ion-exchange sorbents.

The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent, typically methanol followed by water, to activate it.

Loading: The sample, with its pH adjusted to ensure the analyte is in a form that will be retained by the sorbent, is passed through the cartridge.

Washing: The sorbent is washed with a solvent that will remove interferences but not the analyte.

Elution: A strong solvent is used to desorb the analyte from the sorbent.

The efficiency of the SPE process is highly dependent on the optimization of various parameters, including the sample pH, the type and amount of sorbent, the wash solvent, and the elution solvent.

For acidic compounds like "this compound," the sample pH should be adjusted to be at least two pH units below the pKa of the carboxylic acid group. This ensures that the analyte is in its neutral, protonated form, which enhances its retention on a reversed-phase sorbent like C18.

The choice of wash solvent is critical for removing interferences without losing the analyte. A weak organic solvent mixture, such as a low percentage of methanol in water, is often used. The elution is typically performed with a stronger organic solvent, such as methanol or acetonitrile, sometimes with the addition of a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) to facilitate the elution of the acidic analyte in its ionized form.

SPE StepConditionPurpose
Sorbent C18 or Polymer-basedRetention of the analyte
Sample pH Acidified (e.g., pH 2-3)Ensure analyte is in neutral form for retention
Wash Solvent Water/Methanol mixture (e.g., 95:5 v/v)Remove polar interferences
Elution Solvent Methanol or Acetonitrile (may contain a weak base)Desorb the analyte from the sorbent

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Derivatization is a chemical modification process that can be employed to improve the chromatographic behavior and/or the detection sensitivity of an analyte. For carboxylic acids like "this compound," derivatization is often performed to convert the polar carboxylic acid group into a less polar and more volatile ester. This can be particularly useful for gas chromatography (GC) analysis, but can also be beneficial in certain liquid chromatography applications.

While UHPLC-MS/MS can directly analyze many phenoxyacetic acids with high sensitivity, derivatization might be considered in specific scenarios, such as when dealing with very complex matrices or when aiming for extremely low detection limits with a different analytical platform.

A common derivatization reaction for carboxylic acids is esterification. This can be achieved using various reagents, such as diazomethane (B1218177) or by using an alcohol in the presence of an acid catalyst. For example, reacting the carboxylic acid with methanol in the presence of an acid catalyst like boron trifluoride (BF3) will produce the corresponding methyl ester. This derivative is less polar and more volatile than the parent acid.

Another approach is to use a derivatizing agent that introduces a fluorescent or UV-absorbing tag to the molecule, thereby enhancing its detection by fluorescence or UV detectors.

Derivatization ReagentDerivative FormedAnalytical Advantage
DiazomethaneMethyl esterIncreased volatility for GC analysis
Methanol/BF3Methyl esterIncreased volatility and improved peak shape in GC
Pentafluorobenzyl bromide (PFBBr)PFB esterEnhanced sensitivity for electron capture detection (ECD) in GC

Q & A

What are the standard methodologies for synthesizing 2-(2-Fluoro-3-methylphenoxy)acetic acid, and how can regioselectivity be optimized?

Basic:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, reacting 2-fluoro-3-methylphenol with chloroacetic acid under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . The reaction mixture is acidified post-reaction to precipitate the product. Purification via recrystallization (ethanol/water) yields >85% purity. Confirm regiochemistry using ¹H and ¹⁹F NMR to verify substitution at the ortho position relative to the methyl group.

Advanced:
To enhance regioselectivity, employ directing groups or transition metal catalysts. For instance, introducing a temporary nitro group at the para position of the phenol can direct the acetic acid moiety to the desired ortho position. Catalytic CuI/1,10-phenanthroline systems improve coupling efficiency in Ullmann reactions, reducing side products . Kinetic studies (e.g., in situ FTIR monitoring) help optimize temperature and solvent polarity (e.g., DMSO vs. DMF) to favor the desired pathway.

How is the molecular and crystal structure of this compound characterized?

Basic:
Structural elucidation involves spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 4.6–4.8 ppm (methylene protons) and δ 160–165 ppm (carbonyl carbon).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • X-ray crystallography (if crystalline): Monoclinic space groups (e.g., P2₁/c) with unit cell parameters comparable to related phenoxyacetic acids (e.g., a = 5.1–12.5 Å, b = 8.3–22.4 Å) .

Advanced:
Single-crystal X-ray diffraction reveals intermolecular interactions. For example, hydrogen-bonded dimers via O–H⋯O motifs (bond lengths ~2.65 Å) stabilize the crystal lattice . Dihedral angles between the aromatic ring and acetic acid moiety (~78–85°) indicate steric effects from the methyl and fluorine substituents . Use Mercury or PLATON software to analyze packing diagrams and graph-set descriptors (e.g., R₂²(8) motifs) .

What strategies are used to evaluate the biological activity of fluorinated phenoxyacetic acids?

Basic:
Initial screening involves in vitro assays:

  • Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods.
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa or NIH/3T3) with IC₅₀ calculations.
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced:
Mechanistic studies use isotopic labeling (e.g., ¹⁸O in the acetic acid group) to track metabolic pathways via LC-MS/MS. Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., COX-2 active site). Fluorescence polarization assays quantify binding affinity (Kd) for receptors like PPARγ .

How is this compound quantified in complex matrices?

Basic:
LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). MRM transitions: m/z 213 → 169 (quantifier) and 213 → 123 (qualifier). LOD: 0.1 ng/mL .

Advanced:
Validate methods per ICH guidelines:

  • Linearity : 0.1–100 µg/mL (R² > 0.999).
  • Precision : Intra-day RSD < 2%.
  • Recovery : Spike-and-recovery in serum (95–105%).
    Use isotopically labeled internal standards (e.g., ¹³C₂-acetic acid derivative) to correct matrix effects .

What safety protocols are critical when handling fluorinated acetic acid derivatives?

Basic:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Storage : In amber glass at 4°C under inert gas (N₂) to prevent degradation .

Advanced:

  • Waste management : Neutralize acidic waste with NaHCO₃ before disposal. Partner with certified agencies for PFAS-specific disposal due to environmental persistence .
  • Spill response : Absorb with vermiculite, then treat with 10% NaOH solution to deactivate .

How to resolve contradictions in reported synthetic yields or spectral data?

Basic:
Cross-validate using orthogonal techniques:

  • Compare NMR data with PubChem entries (e.g., shifts for fluorine-proton coupling constants) .
  • Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Advanced:

  • Computational validation : DFT calculations (Gaussian 16) predict NMR chemical shifts and optimize reaction pathways.
  • Multi-lab collaboration : Share samples for round-robin testing to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.